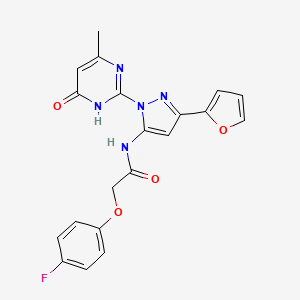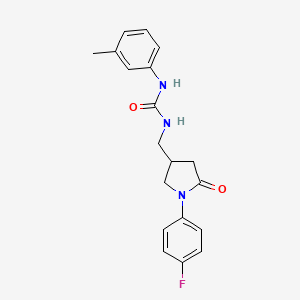![molecular formula C24H19BrN4O B2564836 (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone CAS No. 304446-41-1](/img/structure/B2564836.png)
(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a bromophenyl, a dihydropyrazolyl, and a tolyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The structure of similar compounds and their complexes has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Aplicaciones Científicas De Investigación
Synthesis of New Compounds
This compound is used in the synthesis of new compounds. A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Tumor Inhibitory Activity
A therapeutic active Pd (II) complex with the new (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand has been designed. This complex has shown excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line .
Antiangiogenic Effect
The Pd (II) complex derived from this compound has shown antiangiogenic effects, which means it can inhibit the formation of new blood vessels. This is particularly useful in cancer treatment, where the growth of new blood vessels can feed a tumor and allow it to grow .
Promotion of Apoptosis
The Pd (II) complex has also shown to promote apoptosis, which is the process of programmed cell death. This is another mechanism through which it can inhibit the growth of tumors .
DNA Binding
The Pd (II) complex has shown a significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA. This suggests that it can bind to DNA and potentially interfere with its function .
Potential Anticancer Drug
Given its tumor inhibitory activity, antiangiogenic effect, promotion of apoptosis, and DNA binding ability, the Pd (II) complex derived from this compound has potential applications as a potent anticancer drug .
Mecanismo De Acción
The mechanism of action of similar compounds, particularly their Pd(II) complexes, has been studied in the context of their antiproliferative effects. The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis .
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O/c1-15-6-2-3-7-18(15)24(30)29-22(23-26-19-8-4-5-9-20(19)27-23)14-21(28-29)16-10-12-17(25)13-11-16/h2-13,22H,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXDXQRNZGENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564753.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)

![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)
![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)



![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)
